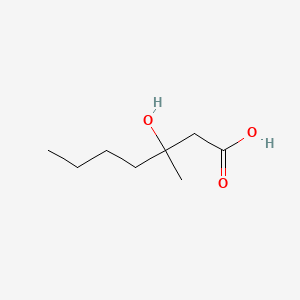
3-Hydroxy-3-methylheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-methylheptanoic acid is an organic compound with the molecular formula C8H16O3 It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH) on the same molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-3-methylheptanoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-methylheptanol using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. Another method involves the hydrolysis of 3-hydroxy-3-methylheptanoyl chloride, which can be prepared by reacting this compound with thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 3-hydroxy-3-methylheptanoyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 3-Methylheptanone or 3-methylheptanal
Reduction: 3-Hydroxy-3-methylheptanol
Substitution: 3-Hydroxy-3-methylheptanoyl chloride
Scientific Research Applications
3-Hydroxy-3-methylheptanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and other materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-methylheptanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways, influencing cellular processes such as energy production and signal transduction. The hydroxyl and carboxyl groups play a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-methylhexanoic acid
- 3-Hydroxy-3-methylglutaric acid
- 3-Hydroxy-3-methylpentanoic acid
Uniqueness
3-Hydroxy-3-methylheptanoic acid is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a longer carbon chain, which can influence its solubility, boiling point, and other physical properties. Its unique structure also affects its interactions with enzymes and other biological molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
160595-71-1 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-hydroxy-3-methylheptanoic acid |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-8(2,11)6-7(9)10/h11H,3-6H2,1-2H3,(H,9,10) |
InChI Key |
UPHHAMJAKDJQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


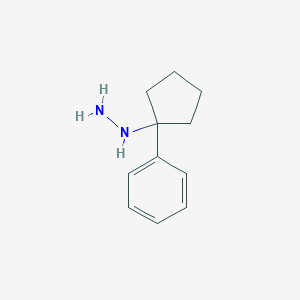
![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)
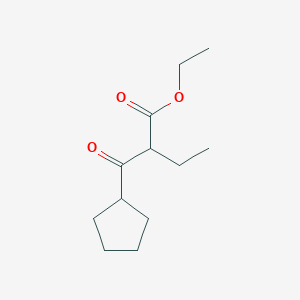
![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13480275.png)
![3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13480280.png)
![3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride](/img/structure/B13480283.png)
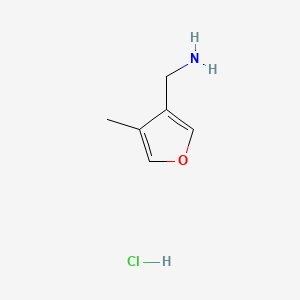


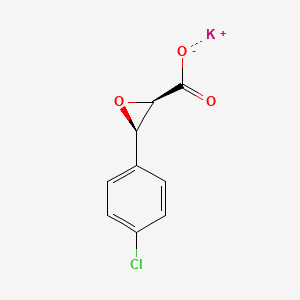
![4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid](/img/structure/B13480304.png)
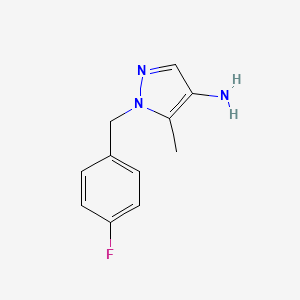
![4-[1-(Difluoromethyl)pyrazol-4-yl]aniline](/img/structure/B13480313.png)
![5-[(Boc-amino)methyl]-2-methylphenylboronic acid pinacol ester](/img/structure/B13480315.png)
